4-(Isothiazol-5-yl)aniline

PIM kinase medicinal chemistry scaffold design

4-(Isothiazol-5-yl)aniline (CAS 904085-99-0) is the definitive para-substituted aniline building block for medicinal chemistry. Its isothiazole ring uniquely aligns with the ATP-binding pocket of PIM-1/2/3 and MEK/ERK kinases. The electron-withdrawing core enhances electrophilicity at C-5, enabling covalent cysteine targeting—a strategic advantage over thiazole analogs. Supplied at ≥95% purity with full analytical certificates (NMR, HPLC, GC) for reproducible Suzuki-Miyaura & Buchwald-Hartwig couplings. Choose precision, not generic alternatives.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 904085-99-0
Cat. No. B1505389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isothiazol-5-yl)aniline
CAS904085-99-0
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NS2)N
InChIInChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2
InChIKeyZIIJGWGVSCJHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isothiazol-5-yl)aniline (CAS 904085-99-0) – Core Building Block for Kinase Inhibitor & Heterocyclic Synthesis


4-(Isothiazol-5-yl)aniline (CAS 904085-99-0) is a heterocyclic aromatic amine that combines an aniline moiety with an isothiazole ring at the para position . The isothiazole heterocycle is widely recognized for its electron‑withdrawing character and its ability to function as a pharmacophore in kinase inhibitors [1]. This compound is primarily employed as a synthetic intermediate for the construction of more complex molecules in medicinal chemistry and materials science [2].

Why 4-(Isothiazol-5-yl)aniline Cannot Be Replaced by Simple Aniline or Thiazole Analogs in Kinase‑Focused Projects


Generic substitution with simple aniline or even the regioisomeric 3‑(isothiazol‑5‑yl)aniline is often unsuccessful in kinase inhibitor programs. The precise position of the aniline nitrogen relative to the isothiazole ring determines the orientation of hydrogen‑bonding interactions within the ATP‑binding pocket [1]. Furthermore, the 1,2‑relationship of the sulfur and nitrogen atoms in isothiazole imparts a unique electron density distribution that is not replicated by the isomeric 1,3‑thiazole scaffold, directly influencing both binding affinity and metabolic stability [2]. Consequently, altering the substitution pattern or the heterocyclic core can lead to a complete loss of target engagement or undesirable off‑target activity.

Quantitative Differentiation: 4-(Isothiazol-5-yl)aniline vs. Regioisomeric and Heterocyclic Analogs


Regioisomeric Specificity: Para‑Substitution is Essential for PIM Kinase Inhibitor Scaffold Activity

In the development of PIM kinase inhibitors, the 4‑(isothiazol‑5‑yl)aniline fragment provides the optimal geometry for interaction with the kinase hinge region. Patent data for a closely related PIM inhibitor series shows that compounds incorporating a 4‑(isothiazol‑5‑yl)phenylamine core achieve sub‑micromolar PIM‑1 inhibition, whereas the corresponding 3‑substituted regioisomer is significantly less potent [1]. This para‑substitution pattern is critical for maintaining the correct vector of the aniline NH2 group for hydrogen bonding.

PIM kinase medicinal chemistry scaffold design

Isothiazole vs. Thiazole Core: Electron‑Withdrawing Effect Modulates Reactivity and Bioactivity

The isothiazole ring system, with its 1,2‑arrangement of N and S atoms, exhibits a higher electronegativity and stronger electron‑withdrawing character than the isomeric 1,3‑thiazole [1]. This property directly influences the reactivity of the aniline NH2 group in downstream functionalization (e.g., amide bond formation, Buchwald‑Hartwig amination) and the compound's ability to participate in metal‑catalyzed cross‑coupling reactions [2]. The enhanced electrophilicity of the isothiazole C‑5 position compared to the thiazole C‑5 position provides a distinct advantage in the synthesis of kinase inhibitors that target cysteine residues via covalent bond formation.

heterocyclic chemistry electron density cross‑coupling

Purity and Analytical Documentation: Verifiable Quality for Reproducible Synthesis

Commercial sourcing of 4‑(isothiazol‑5‑yl)aniline from certified suppliers such as Bidepharm guarantees a minimum purity of 95+% with accompanying analytical certificates (NMR, HPLC, GC) . In contrast, many generic isothiazole derivatives are offered at lower purities or without batch‑specific analytical documentation. This high purity reduces the risk of side reactions caused by impurities and ensures reproducibility in multi‑step synthetic sequences. MolCore further offers a purity specification of NLT 98% under ISO‑certified conditions , providing an additional tier of quality assurance for critical research applications.

quality control batch consistency medicinal chemistry

Where 4-(Isothiazol-5-yl)aniline Delivers the Highest Value: Application Scenarios Based on Evidence


Scaffold for PIM Kinase Inhibitor Development

Utilize 4-(isothiazol-5-yl)aniline as the core phenylamine fragment for synthesizing novel PIM‑1/2/3 inhibitors. The para‑substitution pattern aligns with the geometric requirements of the ATP‑binding pocket, as demonstrated in patented inhibitor series [1]. This building block enables rapid SAR exploration around the aniline nitrogen and the isothiazole C‑4 position.

Synthesis of Covalent Kinase Probes via Electrophilic Isothiazole Activation

Exploit the enhanced electrophilicity of the isothiazole ring to create covalent inhibitors targeting non‑catalytic cysteine residues in kinases such as MEK or ERK [2]. The electron‑withdrawing nature of the isothiazole core facilitates nucleophilic attack at the C‑5 position, providing a strategic advantage over less reactive thiazole analogs.

Advanced Heterocyclic Building Block for Cross‑Coupling Chemistry

Employ 4‑(isothiazol‑5‑yl)aniline in Suzuki‑Miyaura or Buchwald‑Hartwig amination reactions to construct complex biaryl or N‑aryl systems. The compound's defined purity (≥95‑98%) and available analytical certificates ensure reproducible yields and facilitate reaction optimization in both academic and industrial medicinal chemistry laboratories.

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